![molecular formula C23H19ClN4O4 B2797150 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 923165-88-2](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrido[3,2-d]pyrimidinone derivative, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of interest in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of different organic precursors under specific conditions . The exact method would depend on the specific substituents on the pyrimidine ring.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities of Pyrido[3,2-d]pyrimidin Derivatives
Antitumor Activities : Compounds within the pyrido[3,2-d]pyrimidin framework have been synthesized and evaluated for their antitumor activities. Studies reveal that certain derivatives show selective anti-tumor activities, with structural configurations contributing significantly to their efficacy. For instance, derivatives of pyrido[3,2-d]pyrimidin with specific substituents have demonstrated appreciable cancer cell growth inhibition across various cancer cell lines, highlighting the importance of chemical modifications for enhanced biological activities (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Activities : Novel heterocyclic compounds containing the pyrido[3,2-d]pyrimidin moiety have also been synthesized and shown to possess significant antimicrobial and antifungal activities. These findings suggest the potential of these compounds in developing new therapeutic agents against resistant microbial strains (Nunna et al., 2014).
Mechanochemical Synthesis and Molecular Recognition : Research into the solid-state behavior of related compounds, like Apremilast, indicates that π-philic molecular recognition plays a crucial role in the formation of solvates and cocrystals. This property is utilized in mechanochemical synthesis, providing insights into the molecular interactions and structural integrity of these compounds in the solid state (Dudek et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with N-(4-methoxyphenyl)acetamide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "N-(4-methoxyphenyl)acetamide" ], "Reaction": [ "4-chlorobenzaldehyde is condensed with barbituric acid in the presence of a base such as potassium hydroxide to form 4-chlorobenzylbarbituric acid.", "4-chlorobenzylbarbituric acid is then reacted with N-(4-methoxyphenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide." ] } | |
Número CAS |
923165-88-2 |
Nombre del producto |
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide |
Fórmula molecular |
C23H19ClN4O4 |
Peso molecular |
450.88 |
Nombre IUPAC |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-32-18-10-8-17(9-11-18)26-20(29)14-27-19-3-2-12-25-21(19)22(30)28(23(27)31)13-15-4-6-16(24)7-5-15/h2-12H,13-14H2,1H3,(H,26,29) |
Clave InChI |
NCUUFMHVRNKVFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




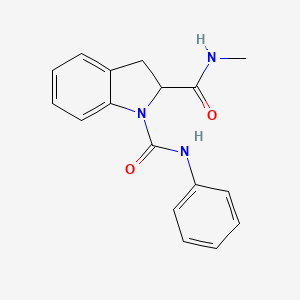



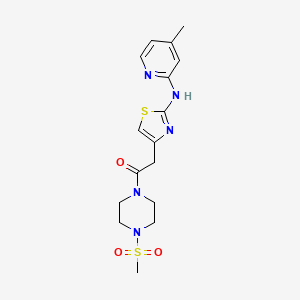
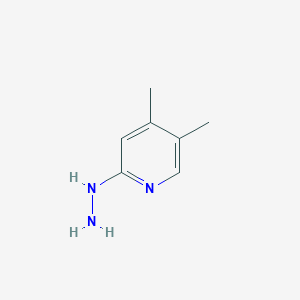
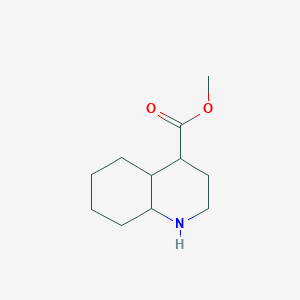
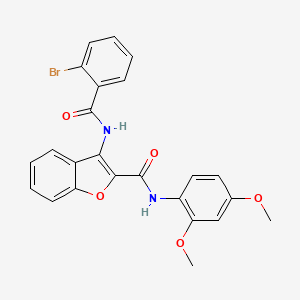
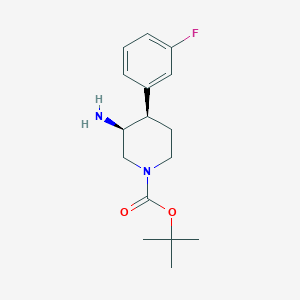
![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2797084.png)

![N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797088.png)
![methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2797089.png)